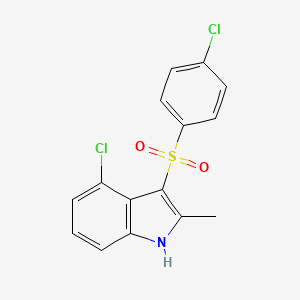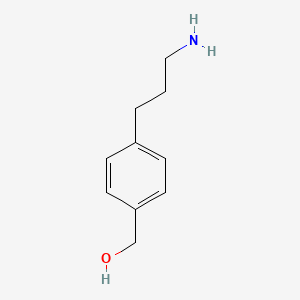![molecular formula C36H22S B8678166 Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-
Übersicht
Beschreibung
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is an organic compound characterized by its polycyclic aromatic hydrocarbon structure. It is a white to pale yellow solid that is insoluble in water but soluble in organic solvents . This compound is commonly used as an intermediate in organic synthesis, as well as in the production of dyes, fluorescent markers, and optoelectronic devices .
Vorbereitungsmethoden
The synthesis of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- typically involves multiple steps and requires a solid understanding of organic chemistry reactions and techniques . The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the triphenylene moiety: This step involves the synthesis of the triphenylene structure, which can be achieved through various cyclization reactions.
Coupling reactions: The triphenylene moiety is then coupled with a phenyl group through a series of reactions, such as Suzuki or Stille coupling.
Formation of the dibenzothiophene structure: The final step involves the formation of the dibenzothiophene structure through cyclization and sulfur incorporation reactions.
Analyse Chemischer Reaktionen
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used as a fluorescent marker in biological studies, allowing researchers to track and visualize biological processes.
Industry: Utilized in the production of dyes, optoelectronic devices, and other advanced materials.
Wirkmechanismus
The mechanism of action of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- is not well-documented. its effects are likely related to its polycyclic aromatic structure, which allows it to interact with various molecular targets and pathways. These interactions can include binding to specific receptors, participating in electron transfer processes, and influencing the behavior of other molecules in its vicinity.
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- can be compared to other polycyclic aromatic compounds, such as:
Dibenzothiophene: A simpler structure without the triphenylene moiety, used in similar applications but with different properties.
Triphenylene: Lacks the dibenzothiophene structure, used in the synthesis of complex organic molecules and materials.
Phenanthrene: Another polycyclic aromatic hydrocarbon with different structural features and applications.
The uniqueness of Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- lies in its combination of the triphenylene and dibenzothiophene structures, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C36H22S |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-(3-triphenylen-2-ylphenyl)dibenzothiophene |
InChI |
InChI=1S/C36H22S/c1-2-13-29-27(11-1)28-12-3-4-14-30(28)34-22-24(19-20-31(29)34)23-9-7-10-25(21-23)26-16-8-17-33-32-15-5-6-18-35(32)37-36(26)33/h1-22H |
InChI-Schlüssel |
QKVWPNRUXZYLQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)C5=CC=CC6=C5SC7=CC=CC=C67)C8=CC=CC=C28 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide](/img/structure/B8678105.png)
![{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzene](/img/structure/B8678111.png)







![1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)


